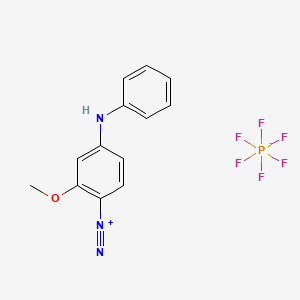
2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or boronate ester with a halide or triflate in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the vinyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the vinyl group and has a different substitution pattern.
4-Hydroxybenzotrifluoride: Similar structure but lacks the vinyl group.
Uniqueness
2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol is unique due to the presence of both the trifluoromethyl group and the vinyl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H11F3O |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C15H11F3O/c1-10(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,1H2 |
InChI Key |
KQYHTBXHRRFPPX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3,5-dimethyl-1-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14138297.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)

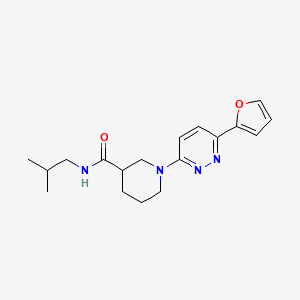
![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)

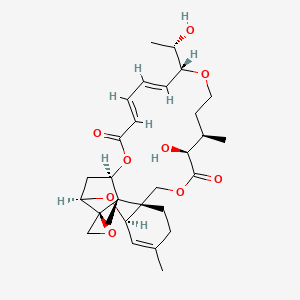


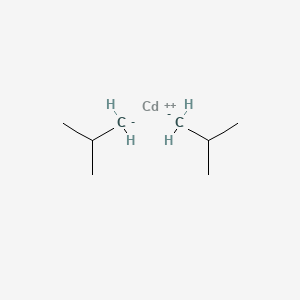
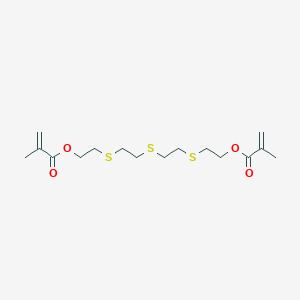
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
